molecular formula C12H16Cl2N2O B2760758 [(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride CAS No. 2174002-64-1

[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride

Cat. No. B2760758
M. Wt: 275.17
InChI Key: GJRHYCIPMKGRQS-UHFFFAOYSA-N
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Description

This compound is a chemical with the molecular formula C11H12N2O . It is related to other compounds such as (S)-7-(5-Methylfuran-2-yl)-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine and (5-Methyl-2-furyl)(pyridin-3-yl)methanol .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Diels–Alder reaction . For example, a known procedure involves two steps with commercially available 2-chloro-5-(chloromethyl)thiazole and 2-aminopyridine as starting materials .

Scientific Research Applications

Transition Metal Complexation

A study describes the synthesis of a novel, potentially pentadentate amine/imine ligand derived from 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine and formaldehyde, showing its ability to complex with first-row transition metals (Ni2+, Fe2+, Zn2+, Cu2+) in different coordination modes. This highlights its potential application in developing metal-based catalysts or materials with specific magnetic, electronic, or catalytic properties (Schmidt, Wiedemann, & Grohmann, 2011).

Organic Synthesis Methodology

Another research effort focused on the synthesis of 1,5-disubstituted pyrrolidin-2-ones, demonstrating the versatility of pyridine derivatives in nucleophilic substitution reactions. This study may offer insights into novel pathways for synthesizing pyrrolidinone-based compounds with potential pharmaceutical applications (Katritzky, Mehta, He, & Cui, 2000).

Acidity Scale in Nonpolar Media

Research on the acidity constants (pKa) of bases in tetrahydrofuran established an absolute pKa scale in this medium, which is crucial for understanding and predicting the behavior of chemical compounds in nonpolar solvents. This information is vital for designing and conducting reactions involving pyridine derivatives in organic synthesis (Garrido et al., 2006).

Schiff Base Chemistry

The structural characterization of Schiff base derivatives of 4-acylpyrazolone showed the presence of intramolecular hydrogen bonding, influencing the stability and reactivity of these compounds. This work contributes to the understanding of Schiff base chemistry, which is important in catalysis, the synthesis of coordination compounds, and the development of organic materials (Amarasekara, Owereh, Lyssenko, & Timofeeva, 2009).

properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.2ClH/c1-10-5-6-12(15-10)9-13-8-11-4-2-3-7-14-11;;/h2-7,13H,8-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRHYCIPMKGRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylfuran-2-yl)-N-(pyridin-2-ylmethyl)methanamine dihydrochloride

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